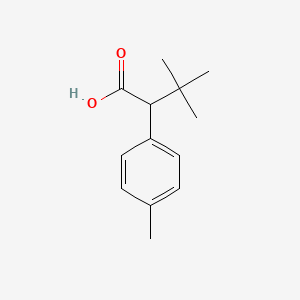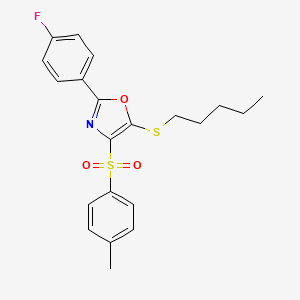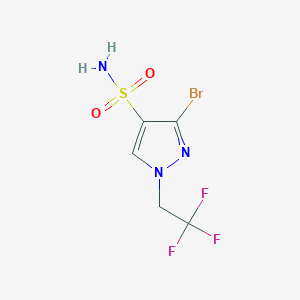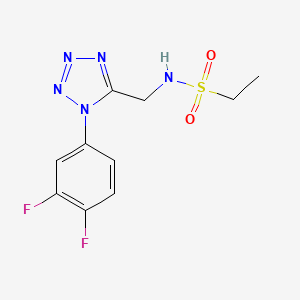![molecular formula C20H18F3N3O5S B2569408 ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate CAS No. 939893-62-6](/img/structure/B2569408.png)
ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate is a complex organic compound that finds its relevance in various scientific fields due to its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate typically involves a multi-step process:
Synthesis of the pyridinyl sulfanyl precursor: : This step involves the formation of the pyridine ring substituted with cyano, dimethoxyphenyl, and trifluoromethyl groups.
Attachment of the sulfanyl group: : The pyridinyl compound is then reacted with a thiol to introduce the sulfanyl group.
Formation of the carbamate: : The final step involves the reaction of the sulfanyl-substituted pyridine with ethyl chloroformate to form the this compound.
Industrial Production Methods
For large-scale production, optimized reaction conditions are essential:
Catalysts: : Use of suitable catalysts to enhance reaction rates.
Temperature and Pressure: : Controlling temperature and pressure to maintain the stability of intermediate compounds.
Purification: : Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate undergoes various chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to form amines.
Substitution: : The trifluoromethyl group can be substituted under certain conditions to introduce other functional groups.
Common reagents and conditions: : Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used.
科学研究应用
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate has diverse scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with unique electronic properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets:
Enzymatic inhibition: : It can bind to active sites of enzymes, inhibiting their activity.
Receptor binding: : It may interact with cellular receptors, modulating signal transduction pathways.
Pathways involved: : Inhibition of key enzymes in metabolic pathways and modulation of receptor-mediated signaling cascades.
相似化合物的比较
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate shares similarities with other compounds, yet stands out due to its unique trifluoromethyl and dimethoxyphenyl substitutions:
Similar Compounds
Pyridinyl sulfanyl derivatives
Carbamate-based enzyme inhibitors
Trifluoromethyl-substituted aromatics
Uniqueness: : The combination of cyano, dimethoxyphenyl, and trifluoromethyl groups imparts distinctive chemical properties and biological activities, differentiating it from other similar compounds.
There you have it, a detailed exploration of this compound. Fascinating stuff! What's got you interested in this compound?
属性
IUPAC Name |
ethyl N-[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O5S/c1-4-31-19(28)26-17(27)10-32-18-12(9-24)13(20(21,22)23)8-14(25-18)11-5-6-15(29-2)16(7-11)30-3/h5-8H,4,10H2,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBKCROYOKFMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2569328.png)
![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)


![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2569334.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)
![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2569339.png)



![4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2569347.png)
